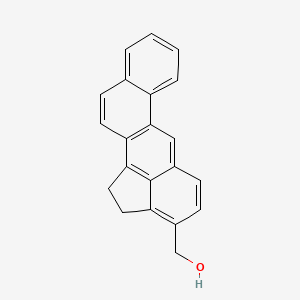

3-Hydroxymethylcholanthrene

描述

Structure

3D Structure

属性

CAS 编号 |

3343-05-3 |

|---|---|

分子式 |

C21H16O |

分子量 |

284.3 g/mol |

IUPAC 名称 |

1,2-dihydrobenzo[j]aceanthrylen-3-ylmethanol |

InChI |

InChI=1S/C21H16O/c22-12-15-6-5-14-11-20-16-4-2-1-3-13(16)7-8-18(20)19-10-9-17(15)21(14)19/h1-8,11,22H,9-10,12H2 |

InChI 键 |

ONZZUTGSANXYMB-UHFFFAOYSA-N |

SMILES |

C1CC2=C3C1=C(C=CC3=CC4=C2C=CC5=CC=CC=C54)CO |

规范 SMILES |

C1CC2=C3C1=C(C=CC3=CC4=C2C=CC5=CC=CC=C54)CO |

其他CAS编号 |

3343-05-3 |

同义词 |

3-hydroxymethylcholanthrene 3-OHMC |

产品来源 |

United States |

Metabolic Pathways and Biotransformation of 3 Hydroxymethylcholanthrene

Formation of 3-Hydroxymethylcholanthrene from 3-Methylcholanthrene (B14862)

The initial step in the metabolism of 3-MC that leads to 3-OHMC is the hydroxylation of the methyl group. This process is primarily carried out by microsomal enzymes.

Microsomal Hydroxylation Processes

The conversion of 3-MC to 3-OHMC occurs within the liver microsomes. nih.gov This hydroxylation is one of the initial metabolic routes for 3-MC, alongside the formation of other hydroxylated products. nih.gov Studies using rat liver homogenates have identified 3-OHMC as a metabolic product of 3-MC. nih.govebi.ac.uk The formation of 3-OHMC is a critical activation step, as this metabolite can then enter various other metabolic pathways.

Role of Specific Cytochrome P450 Isoforms in Initial Hydroxylation

The metabolic activation of 3-MC is heavily dependent on the cytochrome P450 (CYP) enzyme system. Specifically, CYP1A1 and CYP1A2 are key isoforms involved in the initial hydroxylation of 3-MC. nih.govresearchgate.net The expression of these enzymes can be induced by exposure to 3-MC itself, a classic example of the aryl hydrocarbon receptor (AhR) pathway activation. doi.org

The induction of CYP1A enzymes plays a crucial role in the metabolic processing of polycyclic aromatic hydrocarbons like 3-MC. nih.govresearchgate.net The rate of 3-OHMC formation is influenced by the induction state of these P450 enzymes. For instance, treatment of rats with inducers like phenobarbital (B1680315), 3-MC itself, and polychlorinated biphenyls (Aroclor 1254) enhances the formation of 3-OHMC from 3-MC in liver microsomes, with the order of induction effect being phenobarbital > polychlorinated biphenyls > 3-MC > control. nih.gov

Subsequent Metabolism of this compound

Once formed, 3-OHMC is not an end-product but a substrate for further enzymatic modifications, leading to a diverse array of secondary metabolites. nih.gov

Further Hydroxylation Pathways

Incubation of 3-OHMC with rat liver microsomes results in additional hydroxylation at various positions on the aromatic ring system. nih.gov Identified products of this secondary hydroxylation include 1-hydroxy-3-hydroxymethylcholanthrene and 2-hydroxy-3-hydroxymethylcholanthrene. nih.gov The formation of these dihydroxy metabolites is stereoselective. For example, the formation of 1-hydroxy-3-hydroxymethylcholanthrene is enriched in the 1S-enantiomer, while 2-hydroxy-3-hydroxymethylcholanthrene is enriched in the 2S-enantiomer. nih.gov Another identified metabolite is 8-hydroxy-3-hydroxymethylcholanthrene (B13436352). nih.gov

Formation of Keto Derivatives

The metabolic transformation of 3-OHMC can also involve the oxidation of its hydroxylated derivatives to form keto compounds. Specifically, this compound-1-one and This compound-2-one (B13433816) have been identified as metabolites following the incubation of 3-OHMC with rat liver microsomes. nih.gov The formation of these keto derivatives represents another pathway in the complex metabolic fate of 3-OHMC. Research has also shown that 1- and 2-hydroxy-3-methylcholanthrene (B1205650) can be converted into their corresponding ketones. nih.govebi.ac.uk

Formation of Dihydrodiol Metabolites

A significant pathway in the metabolism of 3-OHMC is the formation of dihydrodiols. nih.gov This reaction, catalyzed by epoxide hydrolases acting on epoxide intermediates, results in several dihydrodiol metabolites. nih.gov Identified dihydrodiols of 3-OHMC include:

this compound trans-7,8-dihydrodiol

this compound trans-9,10-dihydrodiol

this compound trans-11,12-dihydrodiol nih.gov

The formation of these dihydrodiols is also stereoselective, with specific enantiomers being predominantly formed. nih.gov For instance, the trans-9,10-dihydrodiol is enriched in the 9R,10R-enantiomer. nih.gov

Metabolites of this compound

The following table summarizes the key metabolites formed from this compound as identified in rat liver microsomal studies. nih.gov

| Metabolite Class | Specific Metabolite | Enantiomeric Enrichment (where specified) |

| Further Hydroxylation Products | 1-hydroxy-3-hydroxymethylcholanthrene | 1S-enantiomer (14-50% excess) |

| 2-hydroxy-3-hydroxymethylcholanthrene | 2S-enantiomer (30-92% excess) | |

| 8-hydroxy-3-hydroxymethylcholanthrene | Not specified | |

| Keto Derivatives | This compound-1-one | Not specified |

| This compound-2-one | Not specified | |

| Dihydrodiol Metabolites | This compound trans-7,8-dihydrodiol | 7R,8R-enantiomer |

| This compound trans-9,10-dihydrodiol | 9R,10R-enantiomer (64-86% excess) | |

| This compound trans-11,12-dihydrodiol | 11R,12R-enantiomer |

Conjugation Reactions (e.g., Glucuronidation, Sulfation, Glutathione (B108866) Conjugation)

Following Phase I metabolism, where functional groups are introduced or exposed, this compound (3-OHMC) and its metabolites undergo Phase II conjugation reactions. These processes increase the water solubility of the compounds, facilitating their excretion from the body. youtube.comupol.cz The primary conjugation pathways involve glucuronidation, sulfation, and glutathione conjugation.

Glucuronidation: This is a common pathway for compounds containing hydroxyl groups. youtube.com The hydroxyl group of 3-OHMC serves as a handle for the attachment of a glucuronic acid moiety, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). upol.cz While direct studies on the glucuronidation of 3-OHMC are not extensively detailed in the available literature, research on related polycyclic aromatic hydrocarbons (PAHs) indicates that hydroxymethyl metabolites are frequently excreted as glucuronide conjugates. researchgate.net This process transforms the lipophilic xenobiotic into a much more polar and readily excretable product. youtube.com

Sulfation: The benzylic alcohol group of 3-OHMC is also a substrate for sulfation, a reaction catalyzed by sulfotransferases (SULTs). researchgate.net This process involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of 3-OHMC. researchgate.net While typically a detoxification pathway, the sulfation of certain hydroxylated PAHs can lead to bioactivation. researchgate.netresearchgate.net The resulting sulfate (B86663) ester can be a good leaving group, leading to the formation of a reactive electrophilic carbocation that can bind to cellular macromolecules like DNA. researchgate.net For instance, the synthetic sulfate ester of the related metabolite 1-hydroxy-3-methylcholanthrene (B1201948) has been shown to be a direct-acting mutagen, implying that sulfation can be a critical activation step. researchgate.net

Glutathione Conjugation: Direct conjugation of the hydroxyl group of 3-OHMC with glutathione (GSH) does not occur. Instead, this pathway involves the reaction of GSH with electrophilic metabolites, such as epoxides, which are formed on the aromatic ring system during Phase I metabolism. nih.govhyphadiscovery.comwikipedia.org Research on the parent compound, 3-methylcholanthrene, has identified glutathione conjugates formed from epoxide precursors. nih.gov For example, an epoxide formed at the 11,12-position of 3-methylcholanthrene can be attacked by the thiol group of glutathione, a reaction mediated by glutathione S-transferases (GSTs), to form S-(11,12-dihydro-12-hydroxy-3-methyl-11-cholanthrenyl)glutathione. upol.cznih.gov This conjugate then enters the mercapturic acid pathway for further processing and excretion. nih.gov Therefore, while not a direct reaction of the hydroxymethyl group, glutathione conjugation is a relevant detoxification pathway for metabolites of the 3-methylcholanthrene family.

Stereoselective and Enantioselective Aspects of this compound Metabolism

The metabolism of this compound is characterized by a high degree of stereoselectivity, where the enzymes involved preferentially produce specific stereoisomers (enantiomers and diastereomers). This selectivity is a result of the chiral nature of the enzyme active sites interacting with the substrate molecule. researchgate.net

Enantiomeric Composition Analysis of Hydroxy Metabolites

The metabolic introduction of additional hydroxyl groups onto the 3-OHMC molecule occurs with significant enantioselectivity. When 3-OHMC is incubated with rat liver microsomes, the resulting hydroxylated products are not racemic but are enriched in specific enantiomers. nih.gov The analysis of these products, typically performed using techniques like chiral stationary phase High-Performance Liquid Chromatography (HPLC) and circular dichroism spectral analysis, reveals the extent of this selectivity. nih.gov

For example, the metabolic formation of 1-hydroxy-3-hydroxymethylcholanthrene is enriched in the 1S-enantiomer, with a reported enantiomeric excess ranging from 14% to 50%. nih.gov Even more pronounced is the formation of 2-hydroxy-3-hydroxymethylcholanthrene, which is highly enriched in the 2S-enantiomer, showing an enantiomeric excess of 30% to 92%. nih.gov

Table 1: Enantiomeric Composition of Hydroxy Metabolites of 3-OHMC

| Metabolite | Predominant Enantiomer | Enantiomeric Excess (%) | Analytical Method |

|---|---|---|---|

| 1-Hydroxy-3-hydroxymethylcholanthrene | 1S | 14-50 | Chiral HPLC, Circular Dichroism nih.gov |

| 2-Hydroxy-3-hydroxymethylcholanthrene | 2S | 30-92 | Chiral HPLC, Circular Dichroism nih.gov |

Diastereomeric Ratios of Dihydrodiol Metabolites

The formation of dihydrodiols from 3-OHMC via the epoxide hydrolase pathway also proceeds with high stereoselectivity, resulting in the preferential formation of specific diastereomers. The incubation of 3-OHMC with rat liver microsomes yields several trans-dihydrodiol metabolites. nih.gov

Key findings include:

This compound trans-9,10-dihydrodiol is significantly enriched in the (9R,10R)-enantiomer, with an enantiomeric excess of 64-86%. nih.gov

This compound trans-7,8-dihydrodiol is enriched in the (7R,8R)-enantiomer. nih.gov

This compound trans-11,12-dihydrodiol is enriched in the (11R,12R)-enantiomer. nih.gov

These specific stereochemical outcomes are determined by the facial selectivity of the cytochrome P450 enzymes that form the initial epoxide and the subsequent stereospecificity of the epoxide hydrolase enzyme that opens the epoxide ring. nih.gov

Table 2: Diastereomeric Ratios of Dihydrodiol Metabolites of 3-OHMC

| Metabolite | Predominant Diastereomer | Enantiomeric Excess (%) |

|---|---|---|

| trans-9,10-dihydrodiol | 9R,10R | 64-86 nih.gov |

| trans-7,8-dihydrodiol | 7R,8R | Not specified nih.gov |

| trans-11,12-dihydrodiol | 11R,12R | Not specified nih.gov |

Impact of Chirality on Metabolic Fates

Chirality plays a fundamental role in directing the metabolic fate of 3-OHMC and its derivatives. The metabolic process itself introduces chirality into the molecule, and the specific stereochemistry of the resulting metabolites then governs the subsequent biotransformation steps.

The initial metabolism of the achiral 3-OHMC molecule by chiral enzymes (cytochrome P450s) produces chiral hydroxy and dihydrodiol metabolites with high enantiomeric and diastereomeric purity. nih.gov This demonstrates that the cellular machinery dictates the stereochemical outcome from the very first steps.

Once a chiral center is introduced, it profoundly influences all further metabolism. For instance, studies on the metabolism of the chiral metabolite 2S-hydroxy-3-methylcholanthrene show that its existing stereochemistry directs the formation of subsequent metabolites with specific diastereomeric ratios. nih.govoup.com This principle illustrates that the metabolic fate is not random; rather, it follows a stereochemically determined path. The chirality of a metabolite can affect its affinity for different metabolizing enzymes, its rate of conversion, and whether it proceeds down a detoxification or a bioactivation pathway. researchgate.net

Enzymology and Biochemical Mechanisms of 3 Hydroxymethylcholanthrene Metabolism

Role of Cytochrome P450 Monooxygenases in Oxidative Metabolism

The initial and rate-limiting step in the metabolism of many polycyclic aromatic hydrocarbons and their derivatives is oxidative metabolism, catalyzed by the cytochrome P450 (CYP) superfamily of monooxygenases. nih.gov 3-Hydroxymethylcholanthrene itself is a product of the metabolism of 3-methylcholanthrene (B14862), formed through hydroxylation at the methyl group, a reaction also mediated by CYP enzymes. nih.govnih.gov

Once formed, 3-OHMC undergoes further oxidative metabolism. Incubation of 3-OHMC with rat liver microsomes, which are rich in CYP enzymes, results in the formation of several hydroxylated products. nih.gov These include 1-hydroxy-3-hydroxymethylcholanthrene and 2-hydroxy-3-hydroxymethylcholanthrene, as well as the corresponding ketones, this compound-1-one and This compound-2-one (B13433816). nih.gov Further oxidation at other positions on the polycyclic ring structure also occurs, yielding metabolites such as 8-hydroxy-3-hydroxymethylcholanthrene (B13436352). nih.gov

The CYP1A subfamily, particularly CYP1A1 and CYP1A2, is well-established for its preferential metabolism of planar aromatic molecules like polycyclic aromatic hydrocarbons. nih.gov182.160.97 CYP1A1, in particular, plays a critical role in the metabolic activation and detoxification of these compounds. nih.gov The metabolism of the parent compound, 3-methylcholanthrene, to its various metabolites, including the precursor to 3-OHMC, is significantly influenced by CYP1A enzymes. nih.gov Research indicates that pretreatment of rats with 3-methylcholanthrene leads to a notable increase in the formation of metabolites such as 2-hydroxy-3-methylcholanthrene (B1205650), reinforcing the role of inducible CYP enzymes in this pathway. researchgate.net

The rate of 3-OHMC formation from its parent compound, 3-methylcholanthrene, is significantly influenced by the prior exposure of the organism to xenobiotics that induce the expression of CYP enzymes. nih.gov Treatment of rats with various inducers before the preparation of liver microsomes alters the metabolic profile.

The relative efficacy of these inducers in enhancing the formation of 3-OHMC from 3-methylcholanthrene has been established. nih.gov Phenobarbital (B1680315) is the most potent inducer, followed by polychlorinated biphenyls (Aroclor 1254), and then 3-methylcholanthrene itself (which self-induces its metabolism), all showing greater activity than untreated control microsomes. nih.gov

Table 1: Effect of Enzyme Inducers on this compound Formation

| Inducer | Relative Potency in Inducing 3-OHMC Formation |

|---|---|

| Phenobarbital | > Polychlorinated Biphenyls |

| Polychlorinated Biphenyls (Aroclor 1254) | > 3-Methylcholanthrene |

| 3-Methylcholanthrene | > Control (Untreated) |

Data derived from studies on rat liver microsomes. nih.gov

Contribution of Epoxide Hydrolases to Dihydrodiol Formation

Following the initial oxidation by CYP enzymes, which can form epoxide intermediates on the aromatic ring, epoxide hydrolases play a crucial role in the metabolic pathway. These enzymes catalyze the hydrolysis of epoxides to form trans-dihydrodiols. nih.gov In the metabolism of 3-OHMC, several dihydrodiol products have been identified, indicating the activity of epoxide hydrolases. nih.gov

Identified metabolites include:

this compound trans-9,10-dihydrodiol

this compound trans-7,8-dihydrodiol

this compound trans-11,12-dihydrodiol nih.gov

The formation of these dihydrodiols is a critical step, as dihydrodiols can be further metabolized by CYP enzymes to form highly reactive dihydrodiol epoxides.

Involvement of Conjugating Enzymes (e.g., UDP-glucuronosyltransferases, Sulfotransferases, Glutathione (B108866) S-transferases)

Phase II conjugating enzymes act on the oxidized metabolites of 3-OHMC, increasing their water solubility and facilitating their excretion. This group of enzymes includes UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs). researchgate.net

Sulfotransferases (SULTs): These enzymes catalyze the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl groups. researchgate.net Hydroxylated metabolites of polycyclic aromatic hydrocarbons, such as 1-hydroxy-3-methylcholanthrene (B1201948), can be activated into reactive electrophilic mutagens through this pathway. researchgate.netresearchgate.net The resulting sulfate (B86663) esters can be unstable, forming carbocations capable of binding to cellular macromolecules. researchgate.net

Glutathione S-transferases (GSTs): GSTs are a vital part of cellular detoxification, catalyzing the conjugation of glutathione to electrophilic compounds. researchgate.net In the metabolism of 3-methylcholanthrene, a glutathione conjugate has been detected, suggesting the involvement of GSTs in detoxifying reactive intermediates. researchgate.netresearchgate.net The administration of 3-methylcholanthrene has been shown to significantly elevate the activity of GSTs. researchgate.net

UDP-glucuronosyltransferases (UGTs): UGTs are another major family of conjugating enzymes. While specific studies on the glucuronidation of 3-OHMC are not detailed in the provided context, it is known that UGT isoforms are active in the metabolism of xenobiotics, and their expression changes with development. researchgate.net

Table 2: Identified Metabolites of this compound

| Metabolite Class | Specific Metabolites Identified in Rat Liver Microsomes |

|---|---|

| Hydroxylated Metabolites | 1-hydroxy-3-hydroxymethylcholanthrene |

| 2-hydroxy-3-hydroxymethylcholanthrene | |

| 8-hydroxy-3-hydroxymethylcholanthrene | |

| Ketone Metabolites | This compound-1-one |

| This compound-2-one | |

| Dihydrodiol Metabolites | This compound trans-7,8-dihydrodiol |

| This compound trans-9,10-dihydrodiol | |

| This compound trans-11,12-dihydrodiol |

Data derived from research on rat liver microsomes. nih.gov

Influence of Enzyme Polymorphisms on Metabolic Efficiency

The efficiency and pathway of 3-OHMC metabolism can be significantly influenced by genetic polymorphisms in the enzymes involved. researchgate.net Genetic variations in drug-metabolizing enzymes can lead to a wide range of phenotypic differences in the ability of individuals to process xenobiotics. researchgate.net

Polymorphisms in CYP genes, for instance, can alter the activity of enzymes like those in the CYP1A subfamily, thereby affecting the rate of formation and subsequent metabolism of 3-OHMC. 182.160.97 Similarly, variations in the genes for Phase II enzymes, such as GSTs, can impact the efficiency of detoxification pathways. researchgate.net For example, specific polymorphisms in the glutathione S-transferase M1 gene are known to affect the activity of other enzymes like CYP1A2. 182.160.97 Therefore, an individual's genetic makeup can be a critical determinant of the metabolic fate of this compound.

Molecular Mechanisms of Biological Activity and Carcinogenesis Associated with 3 Hydroxymethylcholanthrene Metabolites

Role as a Proximate Carcinogen Precursor

3-Hydroxymethylcholanthrene is a significant metabolite of the potent polycyclic aromatic hydrocarbon (PAH), 3-methylcholanthrene (B14862). While not the ultimate carcinogen itself, it plays a crucial role as a proximate carcinogen, meaning it is a precursor that undergoes further metabolic activation to exert its carcinogenic effects. The initial metabolic transformation of 3-methylcholanthrene to this compound is a critical step in the pathway to carcinogenesis. This hydroxylation reaction is catalyzed by cytochrome P450 enzymes.

Once formed, this compound serves as a substrate for further enzymatic reactions that lead to the formation of highly reactive intermediates. A key pathway involves the formation of dihydrodiols, such as this compound trans-9,10-dihydrodiol, through the action of epoxide hydrolase. These dihydrodiols are then further oxidized by cytochrome P450 enzymes to form diol epoxides. It is these diol epoxides, particularly those in the "bay region" of the molecule, that are widely recognized as the ultimate carcinogenic metabolites of many PAHs, including the parent compound of this compound.

The formation of these subsequent metabolites from this compound underscores its importance in the multi-step process of chemical carcinogenesis. Its existence as a stable, yet metabolically active, intermediate allows for its distribution within the body, where it can be converted to the ultimate DNA-damaging species in various tissues.

Formation of Electrophilic Intermediates and DNA Adducts

The carcinogenicity of this compound is intrinsically linked to its metabolic conversion into highly reactive, electrophilic intermediates. As outlined, the critical electrophiles are the diol epoxides formed from the further metabolism of this compound. The strained epoxide ring in these molecules makes them highly susceptible to nucleophilic attack by cellular macromolecules, most notably DNA.

The formation of covalent bonds between these electrophilic metabolites and DNA results in the formation of DNA adducts. These adducts are bulky lesions that can distort the DNA helix, interfere with normal DNA replication and transcription, and ultimately lead to mutations if not repaired. The presence of DNA adducts is a hallmark of chemical carcinogenesis and is considered a critical initiating event in the development of cancer.

Research has shown that diol epoxides derived from 3-methylcholanthrene, and by extension its metabolite this compound, react with various nucleophilic sites on DNA bases. The primary targets for adduction are the purine (B94841) bases, with significant binding occurring at the N2 position of guanine (B1146940) and to a lesser extent with adenine (B156593) and cytosine.

Mechanism of DNA Alkylation and Intercalation

The interaction of this compound-derived diol epoxides with DNA involves a two-step process that includes both intercalation and alkylation.

Initially, the planar aromatic structure of the diol epoxide facilitates its non-covalent insertion, or intercalation, between the base pairs of the DNA double helix. This process is driven by hydrophobic and van der Waals interactions. Intercalation serves to position the reactive epoxide group in close proximity to the nucleophilic centers of the DNA bases, thereby increasing the probability of a covalent reaction.

Following intercalation, the highly electrophilic carbon of the epoxide ring undergoes a nucleophilic substitution reaction with an electron-rich site on a DNA base. This results in the formation of a stable, covalent bond, a process known as DNA alkylation. This alkylation event creates the bulky DNA adduct that is the primary lesion responsible for the genotoxic effects of the compound.

Specificity of DNA Adduct Formation

The formation of DNA adducts by the metabolites of this compound is not a random process. There is a degree of specificity in terms of both the DNA base that is targeted and the stereochemistry of the resulting adduct.

As previously mentioned, guanine is the most frequent target for adduction by the diol epoxides of many PAHs. The exocyclic amino group at the N2 position of guanine is a particularly strong nucleophile and a common site of attack. Adducts at other sites, such as the N7 position of guanine and various positions on adenine, have also been identified, though generally at lower frequencies.

The stereochemistry of the diol epoxide also plays a critical role in the specificity of adduct formation. Different stereoisomers of the diol epoxide can exhibit different reactivities and lead to the formation of adducts with distinct conformations. These conformational differences can, in turn, influence the efficiency of DNA repair and the likelihood of a mutagenic event occurring during DNA replication.

| Targeted DNA Base | Site of Adduction | Relative Frequency |

| Guanine | N2 | High |

| Guanine | N7 | Moderate |

| Adenine | Various | Low |

| Cytosine | Various | Low |

Modulation of Gene Expression through Aryl Hydrocarbon Receptor (AhR) Activation

While the direct interaction of its metabolites with DNA is a primary mechanism of carcinogenesis for this compound, its biological activity is also significantly influenced by its interaction with the Aryl Hydrocarbon Receptor (AhR). The parent compound, 3-methylcholanthrene, is a potent agonist of the AhR, and its metabolites, including this compound, are also expected to contribute to the activation of this signaling pathway.

The AhR is a ligand-activated transcription factor that plays a central role in sensing and responding to a wide range of environmental chemicals, including PAHs. Activation of the AhR initiates a cascade of events that leads to changes in the expression of a large battery of genes, many of which are involved in the metabolism of foreign compounds.

AhR-Mediated Signaling Pathways

The canonical AhR signaling pathway begins with the binding of a ligand, such as a metabolite of this compound, to the cytosolic AhR complex. This complex also contains several chaperone proteins, including heat shock protein 90 (Hsp90). Ligand binding induces a conformational change in the AhR, leading to the dissociation of the chaperone proteins and the exposure of a nuclear localization signal.

The activated AhR then translocates into the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex is the active transcription factor that binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) located in the promoter regions of target genes. Binding of the AhR-ARNT complex to XREs recruits co-activator proteins and the basal transcription machinery, leading to an increase in the transcription of these genes.

Transcriptional Regulation of Xenobiotic-Metabolizing Enzymes

A major consequence of AhR activation by compounds like this compound is the induction of a suite of xenobiotic-metabolizing enzymes. These are often categorized into Phase I and Phase II enzymes.

Phase I enzymes , most notably members of the cytochrome P450 superfamily such as CYP1A1, CYP1A2, and CYP1B1, are responsible for introducing or exposing functional groups on foreign compounds, typically through oxidation, reduction, or hydrolysis. The induction of these enzymes by AhR activation is a double-edged sword. While it is a detoxification mechanism designed to make the compounds more water-soluble for excretion, in the case of PAHs like 3-methylcholanthrene and its metabolites, this process can also lead to their metabolic activation into more potent carcinogens.

Phase II enzymes are responsible for conjugating the modified compounds from Phase I with endogenous molecules, such as glutathione (B108866), glucuronic acid, or sulfate (B86663). This further increases their water solubility and facilitates their elimination from the body. Examples of AhR-inducible Phase II enzymes include certain glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs). The coordinated induction of both Phase I and Phase II enzymes is a key adaptive response to chemical exposure.

The activation of the AhR by this compound and its parent compound, therefore, not only contributes to its own metabolic activation into DNA-damaging species but also profoundly alters the cellular environment by modulating the expression of a wide array of genes involved in cellular defense and metabolism.

| Enzyme Family | Specific Enzymes | Function | Regulation by AhR |

| Phase I | CYP1A1, CYP1A2, CYP1B1 | Oxidation, metabolic activation | Upregulation |

| Phase II | GSTs, UGTs | Conjugation, detoxification | Upregulation |

Cellular Responses to this compound Exposure

Exposure of cells to this compound, a metabolite of the potent polycyclic aromatic hydrocarbon (PAH) 3-methylcholanthrene (3-MC), triggers a complex array of cellular responses. These responses are integral to the molecular mechanisms that underpin its biological activity and carcinogenic potential. The cellular reactions involve a cascade of events, including the induction of oxidative stress, the disruption of critical signaling pathways, and significant alterations to the epigenetic landscape. These interconnected processes can compromise cellular homeostasis, promote DNA damage, and ultimately contribute to neoplastic transformation.

Induction of Oxidative Stress Pathways

One of the immediate consequences of cellular exposure to 3-MC and its metabolites is the generation of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. This imbalance disrupts normal cellular redox balance and can lead to damage of cellular macromolecules, including lipids, proteins, and DNA.

Acute exposure to 3-MC has been shown to significantly increase the levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation, in liver tissues. Concurrently, a decrease in the levels of glutathione (GSH), a critical intracellular antioxidant, and a reduction in the total antioxidant capacity are observed, indicating a state of severe oxidative stress nih.gov.

In response to this oxidative assault, cells activate protective signaling pathways. A key adaptive response is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant response element (ARE) signaling pathway nih.gov. The oxidative stress signal enhances the expression of Nrf2, which in turn upregulates a battery of target genes encoding antioxidant and detoxifying enzymes.

Key research findings on the induction of oxidative stress by 3-MC are summarized in the table below.

| Biomarker/Pathway | Observed Effect | Implication |

| Reactive Oxygen Species (ROS) | Significantly increased levels nih.gov | Indicates an imbalance in cellular redox homeostasis, leading to potential cellular damage. |

| Malondialdehyde (MDA) | Increased content nih.gov | A marker of lipid peroxidation, signifying damage to cellular membranes. |

| Glutathione (GSH) | Decreased content nih.gov | Depletion of a key antioxidant, reducing the cell's capacity to neutralize ROS. |

| Total Antioxidant Capacity (T-AOC) | Decreased activity nih.gov | Reflects a diminished overall ability of the cell to counteract oxidative stress. |

| Nrf2/ARE Pathway | Activated; enhanced mRNA levels of Nrf2 nih.gov | An adaptive cellular defense mechanism to counteract oxidative stress by upregulating antioxidant genes. |

| Nrf2/ARE Target Genes (e.g., Gpx, GR, GS, Nqo1, Sod1, Sod2) | Significantly increased mRNA levels nih.gov | Upregulation of enzymes that combat oxidative stress and detoxify harmful compounds. |

This activation of the Nrf2-regulated antioxidant response represents a crucial cellular defense mechanism against the oxidative damage induced by PAHs like 3-MC and its metabolites nih.gov. However, chronic or overwhelming oxidative stress can exceed the capacity of these protective systems, leading to persistent cellular damage and contributing to carcinogenesis.

Perturbation of Cellular Signaling Cascades (e.g., MAP kinases)

Cellular signaling cascades are essential for regulating a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The mitogen-activated protein kinase (MAPK) pathways are among the most critical signaling modules that translate extracellular cues into intracellular responses. Exposure to 3-MC and its metabolites can perturb these finely tuned signaling networks.

The MAPK family includes three main subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs mdpi.com. These kinases are organized in a three-tiered cascade, and their activation can lead to changes in gene expression and protein function that dictate cellular fate mdpi.comyoutube.com.

Research has demonstrated that the oxidative stress induced by 3-MC can activate specific components of the MAPK pathway. For instance, acute exposure to 3-MC has been shown to enhance the mRNA levels of p38 and Erk2 in mouse liver nih.gov. Both p38 and Erk are involved in the Nrf2/ARE pathway activation, suggesting a crosstalk between oxidative stress signaling and the MAPK cascade nih.gov. The activation of these kinases is a critical step in the cellular response to toxic insults, influencing processes from inflammation to cell survival and apoptosis.

The table below details the observed effects on key MAP kinase pathway components following exposure to 3-MC.

| Signaling Molecule | Observed Effect | Potential Consequence |

| p38 MAP Kinase | Enhanced mRNA levels nih.gov | Activation of stress-response pathways, including inflammation and apoptosis. Can contribute to Nrf2 activation. |

| Erk2 (Extracellular signal-regulated kinase 2) | Enhanced mRNA levels nih.gov | Modulation of cell proliferation, differentiation, and survival. Also linked to Nrf2 activation. |

The perturbation of MAPK signaling cascades is a significant event in the cellular response to this compound. The sustained or inappropriate activation of these pathways can disrupt normal cellular function and contribute to the development of cancer by promoting uncontrolled cell growth and survival.

Investigation of 3 Hydroxymethylcholanthrene in Experimental Biological Models

In Vitro Cellular Models for Metabolic and Mechanistic Studies

In vitro models provide a controlled environment to investigate the metabolism and mechanisms of action of 3-OHMC at the cellular and subcellular levels. These systems are instrumental in identifying metabolic pathways and the enzymes involved, as well as assessing the potential for cellular transformation and DNA damage.

Primary Hepatocyte Cultures

While primary hepatocyte cultures are a valuable tool for studying the metabolism of xenobiotics, specific studies detailing the comprehensive metabolic profile of 3-Hydroxymethylcholanthrene in this system are not extensively documented in publicly available literature. However, research on the parent compound, 3-methylcholanthrene (B14862), in primary rat hepatocytes has demonstrated the induction of cytochrome P-450 associated monooxygenase activities. This induction suggests that hepatocytes possess the enzymatic machinery necessary to metabolize 3-MC and its derivatives, including 3-OHMC. The metabolic pathways in hepatocytes would likely mirror those observed in other in vitro systems, such as liver microsomes, involving hydroxylation and the formation of various oxidized metabolites.

Liver Microsomal Preparations

Liver microsomal preparations are a cornerstone for in vitro drug metabolism studies as they contain a high concentration of cytochrome P-450 enzymes. The metabolism of 3-OHMC has been investigated using rat liver microsomes, revealing a complex profile of metabolites.

Incubation of 3-OHMC with rat liver microsomes results in the formation of several identifiable products through various oxidative reactions. nih.gov These metabolites are a consequence of hydroxylation at different positions on the aromatic ring and the aliphatic side chain, as well as the formation of dihydrodiols and ketones.

Table 1: Metabolites of this compound Identified in Rat Liver Microsomal Incubations nih.gov

| Metabolite | Type of Metabolic Reaction |

|---|---|

| 1-hydroxy-3-hydroxymethylcholanthrene | Aromatic Hydroxylation |

| 2-hydroxy-3-hydroxymethylcholanthrene | Aromatic Hydroxylation |

| 8-hydroxy-3-hydroxymethylcholanthrene (B13436352) | Aromatic Hydroxylation |

| This compound-1-one | Oxidation |

| This compound-2-one (B13433816) | Oxidation |

| This compound trans-7,8-dihydrodiol | Epoxidation followed by hydrolysis |

| This compound trans-9,10-dihydrodiol | Epoxidation followed by hydrolysis |

The formation of 3-OHMC from its parent compound, 3-methylcholanthrene, is also influenced by the induction of metabolizing enzymes. Studies with rat liver microsomes have shown that pretreatment with enzyme inducers such as phenobarbital (B1680315), 3-MC itself, and polychlorinated biphenyls (Aroclor 1254) enhances the formation of 3-OHMC. nih.gov

Cell Line-Based Carcinogenesis Assays (e.g., Cell Transformation Assays)

Cell transformation assays are in vitro methods used to assess the carcinogenic potential of chemicals by measuring their ability to induce neoplastic-like changes in cultured cells. While the parent compound, 3-methylcholanthrene, is a well-established carcinogen and is often used as a positive control in these assays, specific studies on the transforming ability of this compound are not widely reported.

Research on liver cells chronically exposed to 3-methylcholanthrene has shown transformation, characterized by altered cellular metabolism, including lower levels of glutathione (B108866), a key antioxidant. This suggests that metabolites of 3-MC, which could include 3-OHMC, are involved in the transformation process. However, without direct testing of 3-OHMC in cell transformation assays, its specific carcinogenic potential remains to be fully elucidated.

Studies on DNA Damage and Repair in Cultured Cells

The genotoxicity of polycyclic aromatic hydrocarbons and their metabolites is often attributed to their ability to form covalent adducts with DNA, leading to mutations if not properly repaired. While direct studies on DNA damage and repair induced specifically by this compound are limited, research on related compounds provides some insights.

For instance, a study on cultured human cells showed that 3-methylcholanthrene itself did not induce single-strand breaks in DNA. However, a metabolite, the 11,12-oxide of 3-methylcholanthrene, was effective in causing DNA breaks that were subsequently repaired. In contrast, cis-1,2-dihydroxy, trans-11,12-dihydroxy, and cis-11,12-dihydroxy derivatives of 3-methylcholanthrene showed little effect on DNA breakage. This highlights the importance of specific metabolic activation steps in exerting genotoxic effects. The potential for 3-OHMC to be metabolized to a reactive species that can damage DNA warrants further investigation.

In Vivo Animal Models for Metabolism and Pathogenesis

In vivo animal models are indispensable for understanding the metabolism and potential pathogenesis of compounds in a whole-organism context, providing insights into absorption, distribution, metabolism, and excretion (ADME).

Rodent Models (e.g., Rats, Mice) for Metabolic Profiling

Rodent models, particularly rats and mice, have been instrumental in studying the metabolism of 3-methylcholanthrene and its derivatives. Following administration of 3-methylcholanthrene to rodents, this compound has been identified as one of the metabolic products.

While a complete metabolic profile of exogenously administered 3-OHMC in rodents is not extensively detailed in the available literature, studies on the metabolism of the parent compound provide a strong indication of the likely metabolic pathways. The metabolites identified in in vitro liver microsomal studies are expected to be formed in vivo as well, followed by further conjugation reactions (e.g., with glucuronic acid or sulfate) to facilitate excretion.

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Methylcholanthrene |

| 1-hydroxy-3-hydroxymethylcholanthrene |

| 2-hydroxy-3-hydroxymethylcholanthrene |

| 8-hydroxy-3-hydroxymethylcholanthrene |

| This compound-1-one |

| This compound-2-one |

| This compound trans-7,8-dihydrodiol |

| This compound trans-9,10-dihydrodiol |

| This compound trans-11,12-dihydrodiol |

| Phenobarbital |

| Aroclor 1254 |

| Glutathione |

| 3-methylcholanthrene-11,12-oxide |

| cis-1,2-dihydroxy-3-methylcholanthrene |

| trans-11,12-dihydroxy-3-methylcholanthrene |

Studies on Organ-Specific Metabolism and Carcinogenesis (e.g., Hepatic, Dermal)

The metabolism and carcinogenic potential of this compound (3-OHMC), a derivative of the potent carcinogen 3-methylcholanthrene (3-MC), have been investigated in various experimental models, with a particular focus on hepatic and dermal tissues. These studies are crucial for understanding the bioactivation pathways that may lead to its carcinogenic effects.

Hepatic Metabolism:

In vitro studies using rat liver microsomes have been instrumental in elucidating the metabolic pathways of 3-OHMC. Research has shown that 3-OHMC is a metabolite of 3-MC, formed through hydroxylation of the methyl group. nih.gov The formation of 3-OHMC from 3-MC is influenced by the enzymatic activity of cytochrome P-450, with different inducers of this enzyme system affecting the rate of its production. The relative effect of various inducers on the formation of 3-OHMC from 3-MC in rat liver microsomes has been established as phenobarbital > polychlorinated biphenyls (Aroclor 1254) > 3-methylcholanthrene > control (untreated). nih.gov

Once formed, 3-OHMC undergoes further extensive metabolism in the liver. Incubation of 3-OHMC with rat liver microsomes results in the formation of several products through hydroxylation and the formation of dihydrodiols. nih.gov These metabolic processes are stereoselective, leading to the formation of specific enantiomers of the metabolites. nih.gov

The identifiable metabolites of 3-OHMC produced by rat liver microsomes include:

1-hydroxy-3-hydroxymethylcholanthrene

2-hydroxy-3-hydroxymethylcholanthrene

this compound-1-one

this compound-2-one

8-hydroxy-3-hydroxymethylcholanthrene

this compound trans-7,8-dihydrodiol

this compound trans-9,10-dihydrodiol

this compound trans-11,12-dihydrodiol

Interactive Data Table: Metabolites of this compound in Rat Liver Microsomes

| Metabolite | Enantiomeric Enrichment |

| 1-hydroxy-3-hydroxymethylcholanthrene | Enriched in 1S-enantiomer |

| 2-hydroxy-3-hydroxymethylcholanthrene | Enriched in 2S-enantiomer |

| This compound trans-9,10-dihydrodiol | Enriched in 9R,10R-enantiomer |

| This compound trans-7,8-dihydrodiol | Enriched in 7R,8R-enantiomer |

| This compound trans-11,12-dihydrodiol | Enriched in 11R,12R-enantiomer |

| This compound-1-one | Not reported |

| This compound-2-one | Not reported |

| 8-hydroxy-3-hydroxymethylcholanthrene | Not reported |

Data derived from studies on rat liver microsomes. nih.gov

Dermal Carcinogenesis:

While direct studies on the dermal metabolism of 3-OHMC are limited, research on the carcinogenicity of 3-MC and its oxygenated derivatives on mouse skin provides valuable insights. In these studies, various derivatives of 3-MC were repeatedly applied to the skin of mice to assess their tumor-initiating ability. nih.gov

One study compared the carcinogenicity of 3-MC to several of its metabolites and derivatives, including 1-hydroxy-3-methylcholanthrene (B1201948) and 2-hydroxy-3-methylcholanthrene (B1205650). nih.gov The results indicated that 3-MC and 2-hydroxy-3-methylcholanthrene were the most potent carcinogens in this model. nih.gov In contrast, 1-hydroxy-3-methylcholanthrene was found to be the weakest carcinogen among the tested compounds. nih.gov Another metabolite, 3-methylcholanthrene-1-one, was determined to be non-carcinogenic in this assay. nih.gov The high tumorigenic activity of other metabolites, such as 1,9,10-trihydroxy-9,10-dihydro-3-methylcholanthrene, in both mouse skin and newborn mice suggests that the "bay-region" activation is a critical pathway for the carcinogenicity of 3-MC. researchgate.net

These findings underscore the importance of the position of hydroxylation on the cholanthrene (B1210644) nucleus in determining the carcinogenic potential of its derivatives. The specific carcinogenic activity of this compound on dermal tissue requires further direct investigation.

Interactive Data Table: Carcinogenicity of 3-Methylcholanthrene Derivatives on Mouse Skin

| Compound | Carcinogenic Potency |

| 3-methylcholanthrene | Strongest |

| 2-hydroxy-3-methylcholanthrene | Strongest |

| 3-methylcholanthrene-2-one | Weaker |

| 3-methylcholanthrylene | Weaker |

| 1-hydroxy-3-methylcholanthrene | Weakest |

| 3-methylcholanthrene-1-one | Non-carcinogenic |

Based on repeated application on mouse skin. nih.gov

Zebrafish and Other Aquatic Models for Developmental and Toxicological Studies

To date, there is a notable absence of published scientific literature specifically investigating the developmental and toxicological effects of this compound in zebrafish (Danio rerio) or other aquatic models. This represents a significant data gap in the understanding of the potential environmental impact of this compound.

However, the zebrafish model is widely recognized as a powerful tool for assessing the developmental toxicity of various chemical compounds, including other polycyclic aromatic hydrocarbons (PAHs). researchgate.netnih.govnih.govresearchgate.net Zebrafish embryos are transparent, develop externally, and have organs and genetic pathways that are remarkably similar to humans, making them an excellent vertebrate model for toxicological screening. nih.gov

Studies with other PAHs, such as phenanthrene (B1679779) and hydroxylated chrysene (B1668918) metabolites, have demonstrated the utility of the zebrafish model in identifying a range of developmental abnormalities. researchgate.netnih.govresearchgate.net Common endpoints evaluated in zebrafish developmental toxicity assays include mortality, hatching rates, and the incidence of morphological deformities such as pericardial edema, yolk sac edema, spinal curvature, and craniofacial abnormalities. frontiersin.orgpeerj.com

Given the established methodologies for assessing the toxicity of PAHs in zebrafish, this model system would be highly suitable for future investigations into the potential developmental and toxicological effects of this compound. Such studies would be crucial for filling the current knowledge gap and providing a more comprehensive risk assessment for this compound.

Advanced Analytical Methodologies for Research on 3 Hydroxymethylcholanthrene and Its Metabolites

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 3-Hydroxymethylcholanthrene and its metabolites. nih.gov Reversed-phase HPLC is frequently utilized to separate these compounds from complex biological mixtures, such as those obtained from rat liver microsome incubations. nih.gov By employing a C18 column and a suitable mobile phase, researchers can effectively resolve this compound from its parent compound, 3-methylcholanthrene (B14862), and other metabolic products. nih.gov

The quantification of this compound is achieved by integrating the peak area from the HPLC chromatogram and comparing it to a standard curve generated from known concentrations of the compound. This allows for the determination of the rate of its formation from 3-methylcholanthrene under various experimental conditions, such as in the presence of different enzyme inducers. nih.gov

Table 1: HPLC-Based Quantification of this compound Formation

| Inducing Agent for Rat Liver Microsomes | Relative Formation of this compound |

|---|---|

| Phenobarbital (B1680315) | Highest |

| Polychlorinated biphenyls (Aroclor 1254) | High |

| 3-Methylcholanthrene | Moderate |

| Control (untreated) | Lowest |

This table illustrates the relative effect of different enzyme inducers on the metabolic formation of this compound from 3-methylcholanthrene as determined by HPLC analysis. nih.gov

Chiral Stationary Phase HPLC for Enantiomer Separation

A critical aspect of this compound metabolism is the formation of chiral metabolites. Chiral Stationary Phase HPLC (CSP-HPLC) is an indispensable tool for the separation and analysis of these enantiomers. nih.govnih.gov This technique utilizes a chiral stationary phase that interacts differently with the enantiomers, leading to their differential retention and separation. csfarmacie.czchiralpedia.comchromatographyonline.comsigmaaldrich.com For instance, the enantiomeric composition of dihydrodiol metabolites of this compound has been successfully determined using CSP-HPLC. nih.gov The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. chiralpedia.comchromatographyonline.com

The choice of the chiral stationary phase is crucial for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds. csfarmacie.cz

Mass Spectrometry (MS) for Structural Elucidation and Metabolite Identification

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weights and the elucidation of the chemical structures of this compound and its metabolites. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov Prior to analysis, non-volatile metabolites of 3-methylcholanthrene, including hydroxylated derivatives, often require derivatization to increase their volatility. lipidmaps.org GC/MS has been instrumental in the identification of various metabolites of 3-methylcholanthrene in vivo, including hydroxy compounds and ketones. nih.govnih.gov The high resolution of GC/MS allows for the separation of complex mixtures of metabolites, and the resulting mass spectra provide unique fragmentation patterns that serve as fingerprints for structural identification. nih.govmdpi.comthermofisher.com

Liquid Chromatography-Mass Spectrometry (LC/MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is a highly sensitive and selective technique for the identification and quantification of metabolites in complex biological matrices. researchgate.netwaters.comthermofisher.comnih.govnih.govyoutube.com This method couples the separation power of HPLC with the structural analysis capabilities of tandem mass spectrometry. nih.gov In LC/MS/MS, the precursor ion corresponding to the metabolite of interest is selected and fragmented to produce a characteristic product ion spectrum, which is then used for structural confirmation. chromatographyonline.comresearchgate.net This technique has been successfully applied to the simultaneous analysis of multiple polycyclic aromatic hydrocarbon (PAH) metabolites in urine samples. nih.gov The use of high-resolution mass spectrometry (HRMS) in conjunction with LC provides accurate mass measurements, which can be used to determine the elemental composition of metabolites. chromatographyonline.com

Table 2: Identified Metabolites of this compound via Mass Spectrometry

| Metabolite | Analytical Technique(s) |

|---|---|

| 1-hydroxy-3-hydroxymethylcholanthrene | HPLC, Circular Dichroism, Chiral Stationary Phase HPLC |

| 2-hydroxy-3-hydroxymethylcholanthrene | HPLC, Circular Dichroism, Chiral Stationary Phase HPLC |

| This compound-1-one | HPLC |

| This compound-2-one (B13433816) | HPLC |

| 8-hydroxy-3-hydroxymethylcholanthrene (B13436352) | HPLC |

| This compound trans-9,10-dihydrodiol | HPLC, Circular Dichroism, Chiral Stationary Phase HPLC |

| This compound trans-7,8-dihydrodiol | HPLC, Chiral Stationary Phase HPLC |

| This compound trans-11,12-dihydrodiol | HPLC, Chiral Stationary Phase HPLC |

This table summarizes the metabolites of this compound that have been identified through various analytical methods, with mass spectrometry playing a key role in their structural confirmation. nih.gov

Spectroscopic Techniques (e.g., UV-Visible Absorption, Circular Dichroism) for Characterization

Spectroscopic techniques provide valuable information about the electronic and structural properties of this compound and its metabolites.

UV-Visible Absorption Spectroscopy is used to study the electronic transitions in molecules. libretexts.orgyoutube.commsu.eduscienceready.com.aumasterorganicchemistry.com The presence of conjugated π-electron systems in this compound and its aromatic metabolites gives rise to characteristic absorption bands in the UV-visible region of the electromagnetic spectrum. msu.edumasterorganicchemistry.com The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are important parameters that can aid in the identification and quantification of these compounds. libretexts.org

Circular Dichroism (CD) Spectroscopy is a powerful technique for the characterization of chiral molecules. researchgate.netharvard.edu It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. The resulting CD spectrum provides information about the absolute configuration and conformation of enantiomers. nih.gov This technique has been crucial in determining the enantiomeric composition of the metabolic products of this compound. nih.gov For example, the absolute configurations of enantiomeric 1-hydroxy-3-methylcholanthrene (B1201948) and 2-hydroxy-3-methylcholanthrene (B1205650) were determined using the exciton (B1674681) chirality circular dichroism method. nih.gov

Application of Isotope Tracing Techniques (e.g., 14C-labeling)

Isotope tracing techniques, particularly the use of carbon-14 (B1195169) (¹⁴C) labeling, are invaluable for studying the metabolic fate of this compound. researchgate.netselcia.comopenmedscience.com By synthesizing ¹⁴C-labeled this compound and administering it to biological systems, researchers can trace the distribution, metabolism, and excretion of the compound and its metabolites. selcia.comopenmedscience.com The radioactivity of the labeled compounds allows for their sensitive detection and quantification in various tissues and excreta. researchgate.net The combination of ¹⁴C-labeling with chromatographic and spectrometric techniques, such as radio-HPLC and high-resolution mass spectrometry, provides a powerful approach for the comprehensive profiling and identification of unknown metabolites. openmedscience.comnih.gov

Structure Activity Relationships and Computational Chemistry Studies on 3 Hydroxymethylcholanthrene

Elucidation of Structural Determinants for Metabolic Reactivity

The metabolic reactivity of 3-Hydroxymethylcholanthrene is determined by its complex polycyclic structure and the presence of the hydroxymethyl group. The fused aromatic ring system provides multiple sites susceptible to enzymatic attack, primarily by cytochrome P450 (CYP) enzymes. The initial formation of 3-OHMC occurs via the hydroxylation of the methyl group of its parent compound, 3-methylcholanthrene (B14862).

Once formed, 3-OHMC undergoes extensive further metabolism. Studies involving incubation of 3-OHMC with rat liver microsomes have identified several key metabolic products, demonstrating that both the aromatic rings and the hydroxymethyl substituent are determinants of its reactivity. The primary metabolic pathways include:

Aromatic Hydroxylation: The introduction of hydroxyl groups at various positions on the polycyclic core.

Dihydrodiol Formation: The enzymatic conversion of arene oxides, formed from epoxidation of the aromatic rings, into trans-dihydrodiols by epoxide hydrolase.

Oxidation of the Hydroxymethyl Group: Further oxidation of the hydroxymethyl group can also occur.

Research has identified specific metabolites, indicating the key reactive sites on the 3-OHMC molecule. The formation of 1-hydroxy and 2-hydroxy metabolites, as well as ketones at these positions, points to the reactivity of the A-ring. Furthermore, the formation of dihydrodiols at the 7,8-, 9,10-, and 11,12-positions highlights these regions as crucial sites for epoxidation and subsequent hydration, which are critical steps in the pathway to forming carcinogenic diol epoxides.

| Metabolite of this compound | Metabolic Pathway | Site of Reaction |

|---|---|---|

| 1-hydroxy-3-hydroxymethylcholanthrene | Aromatic Hydroxylation | C1-position |

| 2-hydroxy-3-hydroxymethylcholanthrene | Aromatic Hydroxylation | C2-position |

| 8-hydroxy-3-hydroxymethylcholanthrene (B13436352) | Aromatic Hydroxylation | C8-position |

| This compound-1-one | Oxidation | C1-position |

| This compound-2-one (B13433816) | Oxidation | C2-position |

| This compound trans-7,8-dihydrodiol | Epoxidation & Hydration | C7-C8 double bond |

| This compound trans-9,10-dihydrodiol | Epoxidation & Hydration | C9-C10 double bond |

| This compound trans-11,12-dihydrodiol | Epoxidation & Hydration | C11-C12 double bond |

Correlation Between Molecular Structure and Biological Activity

The structure-activity relationship (SAR) for PAHs like 3-OHMC is well-established and centers on the "bay region" theory. worldscientific.com This theory posits that the carcinogenicity of PAHs is dependent on their metabolic conversion to diol epoxides where the epoxide ring forms part of a sterically hindered "bay region" of the molecule. worldscientific.comnih.gov The arrangement of the fused rings in 3-OHMC creates such a bay region.

The biological activity of 3-OHMC is a direct consequence of its molecular structure:

Polycyclic Aromatic System: The planar, electron-rich ring system allows it to intercalate into DNA and is the necessary scaffold for metabolic activation.

Bay Region: The molecular geometry of cholanthrene (B1210644) derivatives includes a bay region. Metabolism leading to a dihydrodiol epoxide in this region results in a highly reactive ultimate carcinogen. The carbocation formed upon opening of the bay-region epoxide is particularly stable due to the electronic structure of the polycyclic system, making it highly reactive towards nucleophilic sites on DNA bases. oup.com

Hydroxymethyl Group: The substituent at the C3 position can influence the regioselectivity of the metabolizing enzymes. This can affect the rate and pathway of metabolic activation, potentially altering the compound's carcinogenic potency compared to its parent, 3-methylcholanthrene, or other derivatives.

In Silico Modeling of Metabolic Pathways and Enzyme-Substrate Interactions

In silico modeling has become an indispensable tool for predicting the metabolic fate of xenobiotics, including PAHs like 3-OHMC. nih.gov These computational approaches can simulate the complex biological processes of metabolism, reducing the need for extensive experimental studies.

Modeling Metabolic Pathways: Physiologically based pharmacokinetic (PBPK) models are used to simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds. nih.govosti.gov For 3-OHMC, a PBPK model could predict its concentration in various tissues over time and estimate the extent of its conversion to different metabolites. Such models integrate data on enzymatic reaction kinetics (e.g., from in vitro studies) with physiological parameters to provide a whole-body perspective on the compound's biotransformation. nih.gov Software like the Reaction Mechanism Generator (RMG) can also be used to automatically generate detailed chemical mechanisms for the formation of PAHs and their subsequent reactions. mit.edu

Modeling Enzyme-Substrate Interactions: Molecular docking and molecular dynamics (MD) simulations are key techniques for studying how 3-OHMC interacts with metabolizing enzymes. nih.gov

Molecular Docking: This method predicts the preferred binding orientation of 3-OHMC within the active site of a CYP enzyme (e.g., CYP1A1 or CYP1B1). By calculating a binding score, docking can help identify which enzymatic isoforms are most likely to metabolize the compound and at which molecular site the reaction is most likely to occur.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the dynamic behavior of the 3-OHMC-enzyme complex over time. nih.gov These simulations provide insights into the stability of the binding pose, the specific amino acid residues involved in the interaction, and conformational changes in the enzyme or substrate that may facilitate the metabolic reaction. youtube.com This information is crucial for understanding the structural basis of enzyme specificity and reactivity towards 3-OHMC.

Quantum Chemical Calculations and Molecular Dynamics Simulations for Reactivity Prediction

Quantum chemical calculations and molecular dynamics (MD) simulations provide a detailed, atomistic view of the chemical reactivity of 3-OHMC.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to investigate the electronic structure of 3-OHMC and its metabolites. scienceopen.comresearchgate.net These calculations are vital for predicting reactivity by:

Mapping Electron Density: Identifying regions of the molecule that are electron-rich and thus susceptible to electrophilic attack by CYP enzymes (i.e., epoxidation).

Calculating Intermediate Stability: Determining the stability of potential intermediates, such as the carbocations formed upon the opening of diol epoxide rings. A more stable carbocation implies a more reactive diol epoxide, which is a hallmark of potent carcinogens.

Modeling Reaction Pathways: Calculating the energy barriers (activation energies) for different metabolic transformations. mdpi.comchemrxiv.org The pathway with the lowest energy barrier is predicted to be the most favorable, allowing researchers to identify the most likely ultimate carcinogenic metabolite.

Molecular Dynamics (MD) Simulations: MD simulations complement quantum calculations by modeling the physical environment of the metabolic process. youtube.com By simulating the 3-OHMC dihydrodiol epoxide within the active site of a DNA polymerase or in the vicinity of a DNA strand, MD can reveal:

Binding Conformations: How the reactive metabolite orients itself relative to DNA bases.

Solvent Effects: The role of water molecules in stabilizing intermediates and facilitating the reaction.

Structural Distortions: How the binding of the metabolite might distort the DNA helix, which can impact DNA repair and replication processes.

Together, these methods offer a powerful predictive framework for understanding why certain sites on the 3-OHMC molecule are more reactive than others and how this intrinsic reactivity translates into biological consequences. nih.gov

Computational Approaches for Predicting DNA Adduct Formation

The ultimate step in the chemical carcinogenesis of 3-OHMC is the formation of a covalent bond between its ultimate metabolite (a diol epoxide) and DNA, forming a DNA adduct. nih.govscispace.com Computational chemistry can model this critical event.

The primary methods used are hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations.

QM Region: The parts of the system where bond-breaking and bond-forming events occur—specifically, the diol epoxide and the nucleophilic site on the DNA base (e.g., the N2 atom of guanine)—are treated with high-accuracy quantum mechanics. oup.com This allows for a precise description of the electronic rearrangements during the chemical reaction.

MM Region: The rest of the system, including the bulk of the DNA strand, surrounding water molecules, and associated proteins, is treated with less computationally expensive molecular mechanics. This provides the necessary environmental context for the reaction.

Using QM/MM, researchers can simulate the entire reaction pathway for DNA adduct formation. This allows for the calculation of the reaction's activation energy, providing a measure of how readily the adduct will form. mdpi.com Furthermore, these simulations can predict the final, stable structure of the DNA adduct. Understanding the three-dimensional structure of the adducted DNA is crucial, as it determines whether the lesion will be recognized by DNA repair enzymes or if it will cause a mutation during DNA replication. d-nb.infonih.gov These computational predictions help to mechanistically link the structure of 3-OHMC to its mutagenic and carcinogenic potential. nih.govoup.comnih.gov

Future Research Directions and Unanswered Questions

Elucidating the Full Spectrum of 3-Hydroxymethylcholanthrene Metabolites and Their Biological Potency

A critical area for future investigation is the comprehensive identification of all metabolites of this compound and the determination of their biological activity. While several metabolites have been identified, including hydroxylated derivatives and dihydrodiols, the complete metabolic profile is likely more extensive.

Incubation of this compound with rat liver microsomes has been shown to produce a range of products. nih.gov These include:

1-hydroxy-3-hydroxymethylcholanthrene

2-hydroxy-3-hydroxymethylcholanthrene

this compound-1-one

This compound-2-one (B13433816)

8-hydroxy-3-hydroxymethylcholanthrene (B13436352)

this compound trans-9,10-dihydrodiol

this compound trans-7,8-dihydrodiol

this compound trans-11,12-dihydrodiol

The carcinogenicity of some metabolites of the parent compound, 3-methylcholanthrene (B14862), has been established. For instance, 1-hydroxy-3-methylcholanthrene (B1201948) and its sulfate (B86663) ester have been shown to induce sarcomas in rats, suggesting that these metabolites are ultimate carcinogenic forms. nih.gov Furthermore, studies on other PAHs have demonstrated the mutagenicity of dihydrodiol and bay-region diol-epoxide metabolites. nih.govnih.gov Given that 2-hydroxy-3-methylcholanthrene (B1205650) has shown tumor-initiating activity similar to its parent compound, it is crucial to systematically evaluate the carcinogenic and mutagenic potential of all this compound metabolites. researchgate.net

Future research should employ advanced analytical techniques to identify and quantify the full range of metabolites in various biological systems. Subsequently, each metabolite must be synthesized and subjected to a battery of tests to assess its biological potency, including its ability to bind to DNA, induce mutations, and initiate tumor formation.

Table 1: Identified Metabolites of this compound

| Metabolite | Enantiomeric Enrichment (where determined) |

| 1-hydroxy-3-hydroxymethylcholanthrene | Enriched in 1S-enantiomer |

| 2-hydroxy-3-hydroxymethylcholanthrene | Enriched in 2S-enantiomer |

| This compound-1-one | Not determined |

| This compound-2-one | Not determined |

| 8-hydroxy-3-hydroxymethylcholanthrene | Not determined |

| This compound trans-9,10-dihydrodiol | Enriched in 9R,10R-enantiomer |

| This compound trans-7,8-dihydrodiol | Enriched in 7R,8R-enantiomer |

| This compound trans-11,12-dihydrodiol | Enriched in 11R,12R-enantiomer |

Comprehensive Understanding of the Interplay Between Metabolic Enzymes and Genetic Factors

The metabolism of this compound is primarily carried out by a suite of enzymes, with the cytochrome P450 (CYP) family playing a central role. nih.govresearchgate.net Specifically, CYP1A1 and CYP1A2 are known to be involved in the bioactivation of 3-methylcholanthrene to genotoxic metabolites. nih.govnih.gov Epoxide hydrolase is another critical enzyme involved in the processing of PAH epoxides. nih.govnih.gov

A significant challenge in understanding PAH carcinogenesis is the considerable inter-individual variability in metabolic enzyme activity, which is often attributable to genetic polymorphisms. nih.govresearchgate.net Variations in genes encoding for enzymes like CYP1A1, CYP2C9, and microsomal epoxide hydrolase (mEH) can alter an individual's susceptibility to the carcinogenic effects of PAHs. nih.govcdc.gov For example, polymorphisms in CYP1A1 have been linked to an increased risk of lung and laryngeal cancer. cdc.gov

Future research must focus on identifying the specific genetic variants in CYP enzymes, epoxide hydrolase, and other metabolizing enzymes that influence the metabolic fate of this compound. This will involve large-scale population studies to correlate genetic profiles with metabolite profiles and cancer incidence. A deeper understanding of this interplay will be crucial for identifying susceptible populations and developing personalized cancer prevention strategies.

Advanced Modeling of Carcinogenic Processes Initiated by this compound Metabolites

The development of sophisticated computational models is essential for predicting the carcinogenic potential of this compound and its metabolites. Current approaches to assessing cancer risk from complex PAH mixtures have limitations, and new, more accurate predictive models are needed. nih.govosti.gov

Future modeling efforts should integrate multiple layers of biological information. Pathway-based approaches that consider the effects of metabolites on cellular processes like DNA damage, apoptosis, and chemical stimulus response have shown promise in predicting the carcinogenicity of PAH mixtures. nih.govnih.gov These models can be enhanced by incorporating data on gene expression profiles following exposure.

Furthermore, the development of global atmospheric models that can predict the formation and transport of PAH degradation products is crucial for assessing global cancer risk from these compounds. copernicus.orgyoutube.com Such models can help to identify high-risk regions and inform public health interventions. The application of automatic mechanism generation software can also aid in constructing detailed models of PAH formation chemistry. mit.edu By creating "source-to-outcome" models, researchers can better predict the interactions of PAH metabolites during tumorigenesis and improve risk assessment for environmental mixtures. nih.gov

Development of Novel Research Tools for Studying PAH Metabolism and Carcinogenesis Mechanisms

Advancements in research tools are paramount to unraveling the complexities of this compound metabolism and carcinogenesis. The development of more sensitive and high-throughput analytical methods is a key priority. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are continually being refined to improve the detection and quantification of PAH metabolites in biological and environmental samples. sciex.commdpi.comresearchgate.netnih.govmdpi.com Direct Analysis in Real Time (DART) mass spectrometry offers a rapid screening method for PAHs. shimadzu.com

In addition to analytical techniques, novel biological models are needed to better replicate human physiology. Organ-on-a-chip technology, which uses microfluidic devices to create miniaturized models of human organs, holds immense promise for studying PAH metabolism and toxicity in a more physiologically relevant context. nih.govnih.govsciopen.commdpi.comfluigent.com These systems allow for the co-culture of different cell types and the application of mechanical cues, providing a more accurate representation of the in vivo environment.

The development of advanced biosensors for the detection of PAH-DNA adducts is another critical area. researchgate.net Monoclonal antibody-based biosensor chips with low-temperature fluorescence detection can provide highly sensitive and specific detection of these carcinogenic markers. nih.gov Such tools will be invaluable for monitoring human exposure to PAHs and for assessing the efficacy of cancer prevention strategies.

常见问题

Basic Research Questions

Q. What are the primary metabolic pathways for 3-Hydroxymethylcholanthrene formation from its parent compound, and how can researchers validate these pathways experimentally?

- Methodological Answer : 3-OHMC is formed via hydroxylation of 3-Methylcholanthrene (3MC) by cytochrome P450 enzymes in rat liver microsomes. To validate this pathway, researchers should:

- Use liver microsomes from untreated or enzyme-induced rats (e.g., phenobarbital-treated) to assess metabolic activity .

- Employ HPLC with UV detection to identify 3-OHMC and its dihydrodiol metabolites, comparing retention times and spectral data to synthetic standards .

- Confirm stereoselectivity using chiral chromatography or enzymatic resolution to separate enantiomers (e.g., 1S- vs. 2S-hydroxy derivatives) .

Q. What analytical techniques are recommended for detecting and quantifying this compound in biological matrices, and what are their validation criteria?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column selection (C18 reversed-phase) for peak resolution .

- Mass Spectrometry (MS) : Use LC-MS/MS with electrospray ionization (ESI) for enhanced sensitivity. Validate methods via:

- Linearity (R² > 0.99) across expected concentration ranges.

- Recovery rates (>85%) using spiked biological samples .

- Quality Control : Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity and closed-system handling to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves (11–13 mil thickness; 1-hour breakthrough time) and butyl rubber gloves (12–15 mil) for spill cleanup .

- Emergency Measures : Ensure eyewash stations and safety showers are accessible within 10 seconds of the work area .

Advanced Research Questions

Q. How does stereoselective metabolism of this compound by cytochrome P450 isoforms influence its carcinogenic potential, and what experimental approaches can elucidate enantiomer-specific effects?

- Methodological Answer :

- Enzyme Profiling : Incubate 3-OHMC with recombinant CYP isoforms (e.g., CYP1A1, CYP3A4) to identify stereoselective hydroxylation patterns .

- Enantiomer Isolation : Use chiral columns (e.g., amylose-based) to separate 1S- and 2S-hydroxy metabolites. Compare their mutagenicity via Ames tests with Salmonella typhimurium strains .

- Molecular Docking : Model enantiomer interactions with DNA adducts using software like AutoDock Vina to predict binding affinities .

Q. What methodological considerations are critical when designing studies to assess the role of enzyme inducers (e.g., phenobarbital, Aroclor 1254) in this compound metabolism?

- Methodological Answer :

- Dose-Response Curves : Administer inducers at varying concentrations (e.g., phenobarbital: 50–100 mg/kg/day for 3 days) to establish induction thresholds .

- Control Groups : Include untreated and vehicle-control animals to distinguish baseline vs. induced metabolic activity.

- Data Normalization : Express metabolic rates per mg microsomal protein or nmol CYP450 content to account for enzyme variability .

Q. How can researchers resolve contradictions between in vitro and in vivo toxicity data for this compound, and what statistical approaches support this analysis?

- Methodological Answer :

- Interspecies Extrapolation : Compare metabolic profiles of human vs. rodent liver microsomes to identify species-specific detoxification pathways .

- Meta-Analysis : Apply random-effects models to aggregate data from multiple studies, weighting results by sample size and methodological rigor .

- Pathway Analysis : Use bioinformatics tools (e.g., KEGG, Reactome) to map discrepancies in oxidative stress or DNA repair pathways between models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。